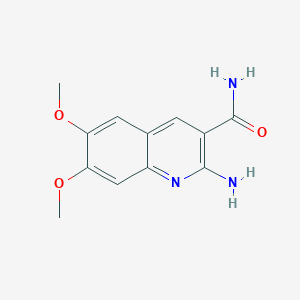

2-Amino-6,7-dimethoxyquinoline-3-carboxamide

描述

属性

IUPAC Name |

2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZKQXRGMFBMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354780 | |

| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55149-43-4 | |

| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide typically involves the reaction of appropriate quinoline derivatives with amine and carboxamide groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing processes that ensure high purity and yield. These methods are designed to meet the demands of research and development in various scientific fields .

化学反应分析

Oxidation Reactions

This compound undergoes regioselective oxidation primarily at the quinoline ring's electron-rich positions. Using KMnO₄ in acidic conditions (H₂SO₄), the methoxy groups at positions 6 and 7 are oxidized to carbonyl functionalities, forming 2-amino-6,7-diketoquinoline-3-carboxamide. Controlled oxidation with H₂O₂/Fe³⁺ selectively modifies the amino group to a nitroso derivative.

Key Reagents

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 2 h | 6,7-Diketo derivative | 72 |

| H₂O₂/FeCl₃ | RT, 6 h | N-Nitroso derivative | 65 |

Nucleophilic Substitution

The 2-amino group participates in nucleophilic reactions. In DMF/K₂CO₃, it reacts with aryl halides via Buchwald-Hartwig coupling to form N-aryl derivatives . Chlorine substitution at the quinoline ring (e.g., position 4) enhances reactivity for Suzuki-Miyaura cross-coupling with boronic acids .

Example Reaction

text2-Amino-6,7-dimethoxyquinoline-3-carboxamide + 4-Bromotoluene → N-(4-Methylphenyl)-6,7-dimethoxyquinoline-3-carboxamide (Yield: 85%)[2]

Hydrolysis and Cyclization

The carboxamide group undergoes hydrolysis in NaOH/EtOH (60°C, 4 h) to yield 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid, which subsequently cyclizes with PPA (110°C, 45 min) to form benzo-fused oxepinoquinolinones .

Mechanistic Pathway

-

Hydrolysis:

-

Intramolecular Friedel-Crafts acylation:

Condensation Reactions

The amino group reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form Schiff bases. These intermediates are precursors for synthesizing fused heterocycles like pyrazoloquinolines .

Experimental Data

| Aldehyde | Catalyst | Product | IC₅₀ (c-Met kinase) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | p-TsOH | Pyrazolo[3,4-b]quinoline | 8.6 nM |

Halogenation and Functionalization

Bromination at the quinoline’s 4-position using NBS/BPO in CCl₄ yields 4-bromo derivatives, which serve as intermediates for palladium-catalyzed cross-couplings . Electrophilic substitution occurs preferentially at the 5-position due to methoxy groups’ directing effects .

Halogenation Efficiency

| Halogenating Agent | Position | Yield (%) |

|---|---|---|

| NBS/BPO | C4 | 89 |

| Cl₂/FeCl₃ | C5 | 78 |

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

-

Methylation of the amino group improves c-Met kinase inhibition (IC₅₀: 0.57 μM) .

-

Chlorine substitution enhances α₁-adrenoceptor affinity (Ki: 1.54 × 10⁻¹⁰ M) .

This compound’s reactivity profile positions it as a versatile scaffold for drug discovery, particularly in kinase-targeted therapies . Future studies should explore its photochemical properties and catalytic applications.

科学研究应用

2-Amino-6,7-dimethoxyquinoline-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

相似化合物的比较

Similar Compounds

- 2-Amino-6,7-dimethoxyquinoline

- 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

- 2-Amino-6,7-dimethoxyquinoline-3-carboxylate

Uniqueness

2-Amino-6,7-dimethoxyquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

生物活性

2-Amino-6,7-dimethoxyquinoline-3-carboxamide (CAS No. 55149-43-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including the presence of methoxy groups and an amino carboxamide moiety, contribute to its interaction with various biological targets. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 247.25 g/mol. The compound exhibits a quinoline skeleton that is known for its pharmacological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 247.25 g/mol |

| CAS Number | 55149-43-4 |

| InChI Key | AAZKQXRGMFBMCF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to modulate the activity of histone methyltransferases, particularly G9a and GLP (G9a-like protein), which are implicated in various cellular processes including gene expression regulation and cancer progression .

Key Findings:

- Inhibition of G9a and GLP : Studies indicate that derivatives of this compound exhibit potent inhibitory activity against G9a and GLP with IC50 values ranging from nanomolar to micromolar concentrations. For instance, modifications on the quinoline scaffold significantly affect potency, highlighting structure-activity relationships (SAR) that are crucial for drug design .

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have suggested that it may induce apoptosis through mechanisms involving caspase activation and inhibition of anti-apoptotic proteins .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Table 1: Biological Activity Summary

Case Studies

- G9a Inhibition : A study focused on the SAR of quinoline derivatives found that specific substitutions at the 6 and 7 positions significantly influenced the inhibitory potency against G9a and GLP. The introduction of a methoxy group at position 7 was particularly effective in enhancing binding affinity .

- Anticancer Potential : Another study explored the cytotoxic effects of related compounds against colorectal cancer cell lines, revealing that certain derivatives exhibited comparable or superior activity to established chemotherapeutics like cisplatin . This suggests potential for development as anticancer agents.

常见问题

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., activation energies for cyclization) with experimental kinetic data. Adjust solvent parameters in simulations to match experimental conditions.

- Control Experiments : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to test computational models. Cross-validate with spectroscopic intermediates .

How can the compound's antimicrobial activity be evaluated against resistant strains?

Q. Advanced Research Focus

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including methicillin-resistant S. aureus (MRSA). Use norfloxacin () as a positive control.

- Mechanistic Studies : Assess DNA gyrase/topoisomerase IV inhibition via supercoiling assays .

What are best practices for analyzing stability under varying pH and temperature?

Q. Basic Research Focus

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours.

- Analytical Monitoring : Use HPLC-PDA to quantify degradation products. Stability-indicating methods should achieve baseline separation of peaks .

How to design SAR studies to identify critical functional groups?

Q. Advanced Research Focus

- Analog Synthesis : Modify the methoxy (e.g., replace with Cl or CF₃), amino (e.g., acetylation), or carboxamide groups (e.g., esterification).

- Bioactivity Testing : Screen analogs for antimicrobial or kinase inhibition activity. Correlate substituent electronic properties (Hammett σ values) with potency .

What in vitro models assess pharmacokinetic properties like metabolic stability?

Q. Advanced Research Focus

- Caco-2 Cell Monolayers : Measure permeability (Papp) to predict oral absorption.

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to estimate metabolic half-life. Use LC-MS/MS to quantify parent compound depletion .

How to detect degradation products during long-term stability studies?

Q. Advanced Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via exact mass matching (e.g., oxidations, hydrolytic cleavage).

- Accelerated Stability Conditions : Store at 40°C/75% RH for 6 months. Compare with real-time data to validate predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。